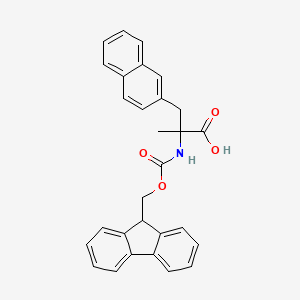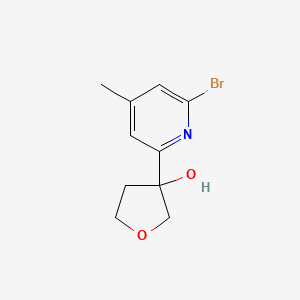
3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol is an organic compound that features a brominated pyridine ring fused with a tetrahydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol typically involves the bromination of 4-methyl-2-pyridine followed by the formation of the tetrahydrofuran ring. One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts under mild conditions . The reaction conditions often include the use of organic solvents such as toluene or dimethylformamide, and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent and the tetrahydrofuran ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methylpyridine: Similar structure but lacks the tetrahydrofuran ring.
4-Methyl-2-pyridine: Lacks both the bromine substituent and the tetrahydrofuran ring.
6-Bromo-2-pyridylmethanol: Contains a bromine substituent but has a different functional group.
Uniqueness
3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol is unique due to the presence of both the brominated pyridine ring and the tetrahydrofuran moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
3-(6-bromo-4-methylpyridin-2-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-4-8(12-9(11)5-7)10(13)2-3-14-6-10/h4-5,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRFVPZQBSDQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
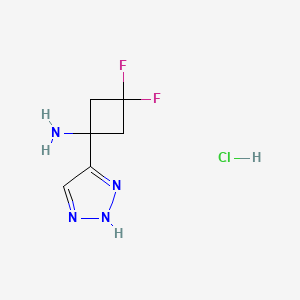
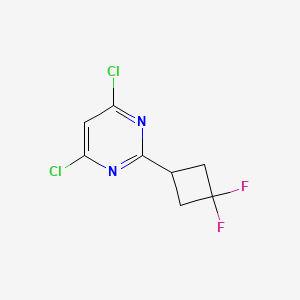
![tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride](/img/structure/B8244837.png)
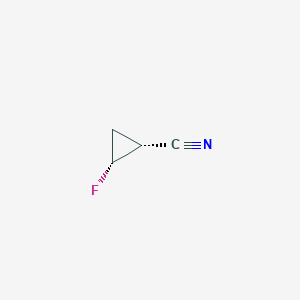
![tert-butyl 2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B8244848.png)
![tert-butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8244853.png)

![tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8244874.png)
![Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B8244877.png)


![trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride](/img/structure/B8244893.png)
![4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride](/img/structure/B8244900.png)
